REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:9]1([Mg]Cl)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl-].[NH4+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC([B-](C2C=CC(C)=CC=2)(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.C1([PH+](C2CCCCC2)C2CCCCC2)CCCCC1.O1CCCC1.CN1CCCC1=O>[C:9]1([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0.404 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)Cl
|
Name
|
|
Quantity
|
0.027 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
tricyclohexylphosphonium tetra-para-tolylborate
|
Quantity
|
0.079 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)[B-](C1=CC=C(C=C1)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C.C1(CCCCC1)[PH+](C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 30-ml four-necked flask was equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
added into the flask
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 19 hours
|
Duration
|
19 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
CUSTOM
|
Details
|
The organic phase was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.434 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |